PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 (ammonium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

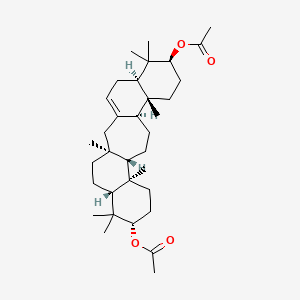

PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 (ammonium salt) contains 62 deuterium atoms at the 2, 2/', 3, 3/', 4, 4/', 5, 5/', 6, 6/', 7, 7/', 8, 8/', 9, 9/', 10, 10/', 11, 11/', 12, 12/', 13, 13/', 14, 14/', 15, 15/', 16, 16, and 16 positions. It is intended for use as an internal standard for the quantification of PtdIns-(3)-P1 (1,2-dipalmitoyl) (ammonium salt) by GC- or LC-mass spectrometry. The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 is a synthetic analog of natural PtdIns featuring deuterated C16:0 fatty acids at the sn-1 and sn-2 positions. It is intended for use as an internal standard for the quantification of PtdIns-(3)-P1 by GC- or LC-mass spectrometry. This synthetic standard compound contains the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound.

Aplicaciones Científicas De Investigación

1. Molecular Recognition and Synthesis

PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 (ammonium salt) is used in the synthesis of analogues of phosphatidylinositol-3-phosphate (PtdIns(3)P). This synthesis is significant for providing chemical tools to study cell physiology changes mediated by lipids. The synthesized analogues exhibit reduced binding activities with specific domains, indicating their potential for molecular recognition studies (Xu et al., 2006).

2. Biological Activity and Insulin Mimicry

Another application involves the synthesis of metabolically-stabilized analogs of PtdIns(3,4,5)P(3), including dipalmitoyl PtdIns(3,4,5)PT(3). These analogs have shown to mimic insulin in activating certain cellular processes, highlighting their biological activity and potential therapeutic uses (Zhang et al., 2008).

3. Cellular Motility and Protein Kinase C Activation

Research has also identified PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 as a factor in increasing cell motility through the activation of Protein Kinase C (PKC). This finding suggests its role in cellular signaling and movement (Derman et al., 1997).

4. Interaction with Tumor Suppressor Proteins

Studies have shown that PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62 interacts with tumor suppressor proteins like ING2. This interaction is significant for understanding chromatin modification and possibly for therapeutic approaches in cancer treatment (Huang et al., 2007).

5. Affinity Matrices in Protein Binding

Analogues of dipalmitoyl phosphatidic acid, including PtdIns-(3)-P1 (1,2-dipalmitoyl)-d62, have been utilized in creating affinity matrices. These matrices are instrumental in binding specific proteins, aiding in the study of protein interactions and functions (Lim et al., 2002).

Propiedades

Fórmula molecular |

C41H10D62O16P2 · 2NH4 |

|---|---|

Peso molecular |

981.4 |

InChI |

InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5 |

Clave InChI |

XAERIJXJLCXLHF-OXJKCHDUSA-N |

SMILES |

O[C@@H]1[C@@H](OP(O)([O-])=O)[C@@H](O)[C@@H](OP([O-])(OC[C@H](OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([ |

Sinónimos |

DPPI-3-P-d62; Phosphatidylinositol-3-phosphate C16-d62 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)benzoate](/img/structure/B1151804.png)

![[(2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1151813.png)